3-Methylphenol;4-methylphenol

Overview

Description

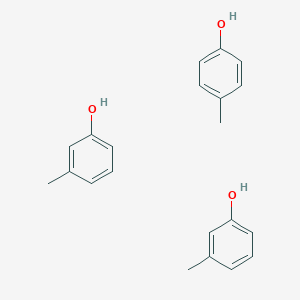

3-Methylphenol (meta-cresol, CAS 108-39-4) and 4-methylphenol (para-cresol, CAS 106-44-5) are structural isomers of methylphenol, distinguished by the position of the methyl group on the phenolic ring. Both compounds are aromatic organic molecules with widespread biological, industrial, and environmental relevance.

- 3-Methylphenol is commonly detected in animal urine (e.g., cattle, buffalo, and camels) and plays a role in insect attractant systems, such as tsetse fly oviposition .

- 4-Methylphenol is a prominent component of smoky aromas in food products (e.g., smoked duck, cocoa) and is implicated in anaerobic microbial metabolism .

Both isomers exhibit distinct physicochemical and biological behaviors due to their structural differences, as detailed below.

Preparation Methods

Industrial Synthesis of 3-Methylphenol and 4-Methylphenol

Sulfonation and Alkylation Routes

The industrial production of m-cresol and p-cresol predominantly involves sulfonation of toluene followed by alkaline hydrolysis. In this method, toluene reacts with concentrated sulfuric acid to form toluenesulfonic acid isomers, which are subsequently hydrolyzed under high-temperature conditions to yield cresols . Separation of isomers is achieved via fractional distillation or crystallization. For p-cresol, selective crystallization at low temperatures enhances purity, whereas m-cresol is isolated through solvent extraction due to its higher solubility in organic solvents .

Catalytic Methylation of Phenol

Alternative methods employ the alkylation of phenol with methanol over solid acid catalysts such as γ-alumina or zeolites. This process favors para-substitution under controlled temperatures (300–350°C), yielding p-cresol as the primary product . Modifying catalyst acidity and pore structure can shift selectivity toward m-cresol, though achieving high isomer specificity remains challenging.

Derivative Synthesis Pathways Involving 3-Methylphenol and 4-Methylphenol

Preparation of 4-Amino-3-Methylphenol from m-Cresol

The patent CN103508908A outlines a nitrosation-reduction sequence to synthesize 4-amino-3-methylphenol, leveraging m-cresol as the starting material .

Nitrosation Reaction

m-Cresol undergoes nitrosation in an alkaline medium with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 3–10°C to form 4-nitroso-3-methylphenol. Optimal conditions include a molar ratio of m-cresol:NaOH:NaNO₂ = 1:0.39:0.68 and 36% HCl. This step achieves a 96.2% yield under controlled temperature .

Reaction Scheme:

2 + \text{HCl} \rightarrow \text{4-Nitroso-3-methylphenol} + \text{NaCl} + \text{H}2\text{O}

Catalytic Hydrogenation

The nitroso intermediate is reduced using hydrogen gas (H₂) over a palladium-carbon (Pd/C) catalyst in methanol at 20–25°C. Ammonia is added to stabilize the reaction medium, achieving an 88.1% yield of 4-amino-3-methylphenol with ≥99.3% purity .

Key Parameters:

-

Catalyst loading: 0.03:1 (Pd/C to nitroso compound)

-

Methanol-to-substrate ratio: 7.5:1

-

Reaction time: 8 hours

Purification

Crude product recrystallization from methanol at 45°C removes residual impurities, enhancing purity to ≥99.7% .

Synthesis of 2,6-Di-tert-butyl-4-methylphenol from p-Cresol

The patent US4122287A details the preparation of 2,6-di-tert-butyl-4-methylphenol, an antioxidant derived from p-cresol .

Mannich Base Formation

p-Cresol reacts with formaldehyde and dimethylamine in methanol at 80–90°C to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. Volatile byproducts (methanol, water, bis-amine) are removed via inert gas purging at 110–140°C .

Reaction Scheme:

3)2\text{NH} \rightarrow \text{Mannich Base} + \text{H}_2\text{O} + \text{Bis-amine}

Hydrogenolysis

The Mannich base undergoes hydrogenolysis at 120–160°C with H₂ over a palladium catalyst, yielding 2,6-di-tert-butyl-4-methylphenol at 98.7% efficiency .

Optimized Conditions:

-

H₂ pressure: 0.1–0.5 MPa

-

Catalyst: 5% Pd/C

-

Reaction time: 0.5–6 hours

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Nitrosation-Reduction (CN103508908A): Yields 80.5–88.1% with high purity, suitable for pharmaceutical applications. However, multi-step purification increases operational costs .

-

Mannich-Hydrogenolysis (US4122287A): Achieves near-quantitative yields (98.7%) but requires high-pressure equipment, limiting small-scale feasibility .

Applications and Industrial Relevance

Pharmaceutical Intermediates

4-Amino-3-methylphenol serves as a precursor to analgesics and antibacterial agents, while 2,6-di-tert-butyl-4-methylphenol is a staple antioxidant in fuels and polymers .

Challenges in Isomer Separation

Despite advances in catalysis, isolating m-cresol and p-cresol from isomer mixtures remains energy-intensive. Molecularly imprinted polymers (MIPs) and membrane-based separations are emerging solutions.

Chemical Reactions Analysis

Types of Reactions

m-Cresol and p-Cresol undergo various chemical reactions, including:

Oxidation: Cresols can be oxidized to form corresponding quinones.

Reduction: Reduction of cresols can lead to the formation of methylcyclohexanols.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for cresols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Quinones

Reduction: Methylcyclohexanols

Substitution: Nitro-cresols, sulfo-cresols, and halogenated cresols.

Scientific Research Applications

3-Methylphenol;4-methylphenol has various applications in scientific research:

Chemistry: Used as intermediates in the synthesis of antioxidants, dyes, and fragrances.

Biology: Employed in the study of enzyme inhibition and protein denaturation due to their phenolic nature.

Medicine: Utilized as preservatives in pharmaceutical formulations and as antiseptics.

Industry: Applied in the production of resins, plastics, and pesticides.

Mechanism of Action

The mechanism of action of m-Cresol and p-Cresol involves their ability to disrupt cell membranes and denature proteins. This is primarily due to their phenolic structure, which allows them to interact with and destabilize lipid bilayers. Additionally, cresols can inhibit enzyme activity by binding to active sites and altering enzyme conformation .

Comparison with Similar Compounds

Physical-Chemical Properties

Hydrogen Bond Basicity

Quantum chemical topology studies reveal anomalies in hydrogen bond basicity (∆E(H)₁) for 3-methylphenol and 4-methylphenol. The ∆E(H)₁ values for both are significantly lower than expected, with 4-methylphenol showing a distinct optimized geometry compared to its isomer .

Antioxidant Capacity

| Compound | H-ORAC Value (Relative to Trolox) |

|---|---|

| 3-Methylphenol | 1.64 |

| 4-Methylphenol | 1.02 |

| 2-Methylphenol | 1.17 |

| Phenol | 1.00 (Baseline) |

The higher H-ORAC value of 3-methylphenol suggests enhanced radical scavenging activity compared to 4-methylphenol, likely due to electronic effects of the methyl group position .

Rumen Metabolism in Livestock

In sheep fed different forages, 3-methylphenol and 4-methylphenol exhibit divergent metabolic pathways:

- 4-Methylphenol concentrations correlate with crude protein intake across diets (white clover, ryegrass, lotus), peaking 2–3.5 hours post-feeding.

- 3-Methylphenol is absent in white clover-fed animals and peaks later (6 hours post-feeding), linked to acid detergent fiber intake .

Enzymatic Interactions

- Phenylphosphate synthase dephosphorylates 3-methylphenol efficiently but shows reduced activity with 4-methylphenol .

Industrial and Catalytic Behavior

Hydrodeoxygenation (HDO)

4-Methylphenol undergoes HDO over molybdenum-based catalysts to produce toluene, with activity trends as follows:

| Catalyst | Turnover Frequency (TOF) Order | Activation Energy Order |

|---|---|---|

| MoP | Highest | Lowest |

| MoS₂ | Moderate | Moderate |

| MoO₂ | Low | High |

| MoO₃ | Lowest | Highest |

The electron density of the catalyst’s Mo center drives these trends, with 4-methylphenol serving as a model compound for bio-oil upgrading .

Sensory and Ecological Impact

Food Aroma Profiles

Both isomers contribute to smoky off-flavors, but their odor activity values (OAVs) vary:

| Compound | Odor Description | OAV in Smoked Duck | OAV in Cocoa |

|---|---|---|---|

| 3-Methylphenol | Medical, smoky | Detected | Low |

| 4-Methylphenol | Medical, smoky | High | Moderate |

| 2-Methoxyphenol | Smoky | Dominant | Dominant |

In cocoa, 4-methylphenol’s OAV is overshadowed by 2-methoxyphenol, whereas in smoked meats, both cresols are key contributors .

Insect Attraction and Repellency

- Tsetse flies are attracted to 3-alkylphenols (e.g., 3-methylphenol) in cattle urine, while houseflies show higher sensitivity to 4-methylphenol in manure .

- Culex quinquefasciatus mosquitoes are stimulated to oviposit by blends containing 4-methylphenol, though 3-methylindole is the primary effector .

Table 2: Industrial and Environmental Occurrences

Q & A

Q. Basic: How can 3-methylphenol and 4-methylphenol be distinguished analytically?

Methodological Answer:

Gas chromatography (GC) with polar stationary phases (e.g., Rxi®-5Sil MS columns) is commonly used to separate these isomers due to their structural similarity. The retention times differ slightly, with 4-methylphenol typically eluting later than 3-methylphenol under optimized conditions. Calibration standards (e.g., EPA Method 528) often include both isomers at reduced concentrations (e.g., 100 µg/mL vs. 200 µg/mL for other components) to account for co-elution risks . Confirmatory analysis using LC-MS/MS with fragmentation patterns or NMR for positional isomer verification is recommended for ambiguous cases.

Q. Basic: What are the key thermodynamic properties of these isomers relevant to experimental design?

Methodological Answer:

Critical properties include melting points (3-methylphenol: 12°C; 4-methylphenol: 35°C) and boiling points (both ~202°C), which influence storage and handling protocols . The pKa values (3-methylphenol: ~10.09; 4-methylphenol: ~10.26) affect solubility in aqueous solutions and extraction efficiency. Use group contribution methods (e.g., Joback or Constantinou-Gani) to estimate vapor pressure and solubility for reactor design, but validate with experimental data due to deviations in branched isomers .

Q. Advanced: How do positional isomer differences impact their antioxidant activity?

Methodological Answer:

H-ORAC assays reveal that 3-methylphenol exhibits higher antioxidant capacity (1.64 µmol TE/µmol) compared to 4-methylphenol (1.02 µmol TE/µmol), likely due to steric and electronic effects influencing radical scavenging. Methyl group orientation alters resonance stabilization of phenolic radicals. When designing assays, control for solvent polarity (e.g., methanol vs. water) and pH, as these modulate ionization and activity .

Q. Advanced: What challenges arise in quantifying these isomers in environmental matrices?

Methodological Answer:

Matrix effects (e.g., humic acids in soil or sediment) can suppress ionization in GC-MS. Use matrix-matched calibration standards and internal deuterated analogs (e.g., d₃-4-methylphenol) to correct for recovery losses. For solid waste (per HJ 711-2014), optimize extraction with accelerated solvent extraction (ASE) at 100°C and 1500 psi, followed by derivatization with BSTFA to enhance volatility . Validate limits of detection (LOD) below 0.1 µg/g to meet regulatory thresholds.

Q. Advanced: How does regioselectivity in nitration differ between 3-methylphenol and 4-methylphenol?

Methodological Answer:

In 3-methylphenol, the -OH group meta-directs nitration to positions 2 and 6, while the -CH₃ group ortho/para-directs, leading to competing pathways. Mononitration predominantly yields 2-nitro-3-methylphenol, whereas dinitration favors 2,6-dinitro derivatives. For 4-methylphenol, the -OH group para-directs nitration to position 2, producing 2-nitro-4-methylphenol. Use DFT calculations to predict transition states and optimize reaction conditions (e.g., HNO₃/H₂SO₄ ratio) to minimize byproducts .

Q. Basic: What analytical standards are recommended for method validation?

Methodological Answer:

Certified reference materials (CRMs) such as "Phenol Fortification Mixture" (EPA Method 528) or Restek’s 8270 Matrix Spike Mix are essential. Ensure standards are prepared in methanol:methylene chloride (80:20) at 100 µg/mL for these isomers to match environmental testing protocols. Cross-validate with in-house synthesized standards characterized via NMR and HRMS .

Q. Advanced: How can discrepancies in reported pKa values be resolved?

Methodological Answer:

Variations in pKa (e.g., 10.09 vs. 10.26 for 3- and 4-methylphenol) arise from measurement techniques (potentiometry vs. spectrophotometry). Use a combined approach: (1) Potentiometric titration in ionic strength-adjusted solutions (I = 0.1 M KCl), and (2) UV-Vis spectroscopy to monitor deprotonation at 270 nm. Apply the Bates-Guggenheim equation to correct activity coefficients .

Q. Advanced: What strategies mitigate co-elution in multi-component phenolic analysis?

Methodological Answer:

Employ tandem columns (e.g., DB-5MS + Wax) for orthogonal separation. For GC×GC-TOFMS, use a modulation period of 4–6 s to enhance peak capacity. In HPLC, sub-2 µm C18 columns with 0.1% formic acid in the mobile phase improve resolution. Machine learning tools (e.g., OpenChrom) can deconvolute overlapping peaks using mass spectral libraries .

Q. Basic: What safety protocols are critical for handling these compounds?

Methodological Answer:

Both isomers are toxic (LD₅₀ ~ 207 mg/kg, rat) and corrosive. Use PPE (nitrile gloves, goggles) and work in fume hoods. Neutralize waste with 10% NaOH before disposal. Store at 0–6°C in amber vials to prevent autoxidation. Monitor airborne concentrations via NIOSH Method 2546 (OSHA PEL: 5 ppm) .

Q. Advanced: How do computational models predict their environmental fate?

Methodological Answer:

EPI Suite’s BIOWIN and AOPWIN estimate biodegradation (t₁/₂ ~ 14 days) and hydroxyl radical reactivity (kOH ~ 1.5×10⁻¹¹ cm³/molecule·s). Validate with soil microcosm studies under varying redox conditions. QSAR models highlight higher bioaccumulation potential for 4-methylphenol (log Kow = 1.94) compared to 3-methylphenol (log Kow = 1.78) due to lipophilicity differences .

Properties

CAS No. |

15831-10-4 |

|---|---|

Molecular Formula |

C7H8O CH3C6H4OH C7H8O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-methylphenol;4-methylphenol |

InChI |

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3 |

InChI Key |

RLSSMJSEOOYNOY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

Canonical SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

boiling_point |

397 °F at 760 mm Hg (NTP, 1992) 202.2 °C 202 °C 397°F |

Color/Form |

Colorless, yellowish liquid Colorless to yellow liquid [Note: A solid below 54 degrees F]. Colorless, yellowish or pinkish liquid |

density |

1.0336 at 68 °F (USCG, 1999) d224 1.04 1.034 at 20 °C/4 °C Relative density (water = 1): 1.03 1.028-1.033 1.03 |

flash_point |

187 °F (NTP, 1992) 187 °F (86 °C) (Closed cup) 86 °C (187 °F) - closed cup 86 °C 187°F |

melting_point |

52.7 °F (NTP, 1992) 11.8 °C Mp 11-12 ° 12.2 °C 11.8°C 11-12 °C 54°F |

Key on ui other cas no. |

108-39-4 |

physical_description |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.] |

Pictograms |

Corrosive; Acute Toxic |

Related CAS |

3019-89-4 (hydrochloride salt) |

shelf_life |

Crystals or liquid darken with exposure to air and light. Stable under recommended storage conditions. |

solubility |

10 to 50 mg/mL at 68° F (NTP, 1992) 22700 mg/L (at 25 °C) 0.21 M 22.7 mg/mL at 25 °C In water, 2.22X10+4 mg/L at 25 °C Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether Miscible with acetone, benzene, carbon tetrachloride Soluble in vegetable oils, glycerin and dilute alkai Solubility in water, g/100ml at 20 °C: 2.4 (moderate) slightly soluble in water; soluble in oils miscible (in ethanol) 2% |

Synonyms |

3-cresol 3-cresol, calcium salt(1:2) 3-cresol, sodium salt 3-methylphenol m-cresol meta-cresol metacresol |

vapor_density |

3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 |

vapor_pressure |

0.04 mm Hg at 68 °F ; 1 mm Hg at 126° F (NTP, 1992) 0.11 mmHg 0.11 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13 (77°F): 0.14 mmHg |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.